![molecular formula C6H4IN3O B152598 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 135352-71-5](/img/structure/B152598.png)
5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
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Overview
Description
“5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” is a compound with the molecular formula C6H4IN3O . It has a molecular weight of 261.02 g/mol . The IUPAC name for this compound is 5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one .
Molecular Structure Analysis
The molecular structure of “5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” includes an iodine atom attached to a pyrrolopyrimidine core . The InChI string for this compound is InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H, (H2,8,9,10,11) .Physical And Chemical Properties Analysis
The compound “5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” has a topological polar surface area of 57.2 Ų and a complexity of 218 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 .Scientific Research Applications
Cancer Therapeutics
Pyrrolo[2,3-d]pyrimidines have shown pronounced cytotoxic activity, which has led to interest in their use as cancer therapeutics . Specifically, they have been found to inhibit cell proliferation and induce apoptosis in certain types of cancer cells .
3. Inhibition of Cell Migration and Invasion In addition to their cytotoxic effects, some pyrrolo[2,3-d]pyrimidines have been found to inhibit the migration and invasion of cancer cells . This could potentially limit the spread of cancer within the body.
Fibroblast Growth Factor Receptor Inhibitors
Pyrrolo[2,3-d]pyrimidines have been found to inhibit fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, so targeting these receptors represents an attractive strategy for cancer therapy .
Synthesis of Other Compounds
The 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one compound can serve as a starting material for the synthesis of various other compounds . This makes it a valuable tool in the field of organic chemistry .
Drug Development
Given its potential applications in cancer therapy and radiation protection, 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one could be a promising candidate for drug development . Further research and clinical trials would be needed to explore this potential.
Mechanism of Action
Target of Action
The primary target of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is Janus kinase 1 (JAK1) . JAK1 is a member of the Janus kinase family, which plays a crucial role in the signaling pathways of various cytokines and growth factors . This compound has also been associated with Bruton’s tyrosine kinase (BTK) , which is significant in B-cell signaling .
Mode of Action
5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that rely on JAK1, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways, particularly those involved in cytokine signaling . Cytokines are crucial for cell communication and immune responses. By inhibiting JAK1, this compound can disrupt these pathways, potentially leading to downstream effects such as altered immune responses .
Pharmacokinetics
These tests are crucial for understanding how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The primary result of the action of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is the inhibition of JAK1 activity . This leads to disruption of cytokine signaling pathways, which can have various molecular and cellular effects depending on the specific pathway and cell type involved .
Future Directions
properties
IUPAC Name |
5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYIUMOXLCMESH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447357 |
Source
|
Record name | 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one | |
CAS RN |
135352-71-5 |
Source
|
Record name | 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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